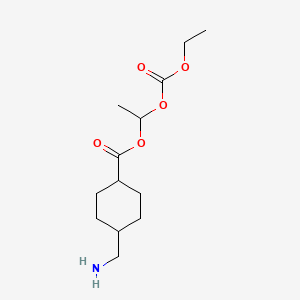
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, an aminomethyl group, and an ethoxycarbonyl ester group. The trans- configuration indicates the specific spatial arrangement of these groups around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- typically involves multiple steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid The final step involves esterification with ethyl chloroformate under controlled conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale esterification units. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a model compound for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- involves its interaction with specific molecular targets. In biological systems, it can inhibit plasmin-induced fibrinolysis by binding to lysine-binding sites on plasminogen . This interaction prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and promoting clot stability .
Comparison with Similar Compounds
Similar Compounds
Tranexamic acid: A well-known antifibrinolytic agent with a similar structure but without the ethoxycarbonyl ester group.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
104418-78-2 |
|---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-ethoxycarbonyloxyethyl 4-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-3-17-13(16)19-9(2)18-12(15)11-6-4-10(8-14)5-7-11/h9-11H,3-8,14H2,1-2H3 |
InChI Key |
IFIYQIUIDPBJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















